molecular formula C20H18N2O3 B2612783 [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate CAS No. 380205-13-0

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate

Cat. No.: B2612783
CAS No.: 380205-13-0
M. Wt: 334.375
InChI Key: GGRIPWMUANKKDX-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate is a chemical compound with the molecular formula C20H18N2O3 and a molecular weight of 334.375

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with (1-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts for chemical reactions

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylate derivatives: These compounds share the quinoline core structure and exhibit similar chemical properties.

    (1-Phenylethyl)carbamoyl derivatives: Compounds with the (1-phenylethyl)carbamoyl group show comparable reactivity and applications.

Uniqueness

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate is unique due to its specific combination of the quinoline and (1-phenylethyl)carbamoyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14(15-7-3-2-4-8-15)21-19(23)13-25-20(24)18-12-11-16-9-5-6-10-17(16)22-18/h2-12,14H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRIPWMUANKKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321266
Record name [2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380205-13-0
Record name [2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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